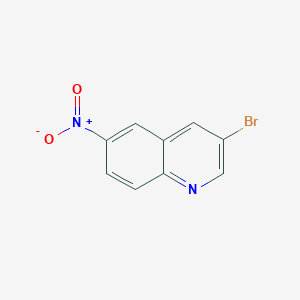

3-Bromo-6-nitroquinoline

描述

Historical Context and Evolution of Quinoline (B57606) Chemistry

The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. wikipedia.orgnih.gov Initially named "leukol," its identity was later clarified by Charles Gerhardt, who synthesized it through the distillation of quinine, leading to the name "quinoline." wikipedia.org This historical link to quinine, a well-known antimalarial, foreshadowed the immense therapeutic potential that would be discovered within the quinoline family. numberanalytics.com Over the decades, the study of quinoline has evolved from simple isolation to the development of sophisticated synthetic methods, such as the Skraup, Combes, and Friedländer syntheses, which have enabled the creation of a vast library of substituted quinolines. nih.goviipseries.org

Prevalence of Quinoline Core in Natural Products and Synthetic Compounds

The quinoline scaffold is a recurring motif in a multitude of natural products, most notably in Cinchona alkaloids like quinine. nih.govtandfonline.com Its presence extends to numerous other bioactive natural compounds, highlighting its evolutionary selection as a privileged structure. tandfonline.com Beyond nature, synthetic chemists have extensively utilized the quinoline core to construct a wide range of molecules with diverse applications. rsc.orgnih.gov This has led to the development of numerous quinoline-based drugs, dyes, and materials. numberanalytics.comwikipedia.org

Importance of Substituted Quinolines in Chemical and Biological Research

The true versatility of the quinoline system lies in the ability to introduce various substituents at different positions on its rings. orientjchem.orgresearchgate.net These substitutions dramatically influence the molecule's electronic properties, steric profile, and ultimately, its biological activity. nih.govorientjchem.org Researchers have demonstrated that the precise placement of functional groups can enhance a compound's efficacy against a range of diseases, including cancer, microbial infections, and inflammatory conditions. rsc.orgorientjchem.orgresearchgate.net This has made substituted quinolines a focal point of medicinal chemistry and drug discovery efforts. orientjchem.orgresearchgate.net

Focus and Scope of Research on 3-Bromo-6-nitroquinoline

This article will specifically focus on the chemical compound This compound . Research on this particular substituted quinoline is driven by the unique interplay of the bromo and nitro functional groups, which significantly modulate the reactivity and potential applications of the quinoline core. The presence of a bromine atom and a strong electron-withdrawing nitro group makes it a valuable intermediate in organic synthesis and a candidate for biological investigation. guidechem.com

Structure

3D Structure

属性

IUPAC Name |

3-bromo-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-3-6-4-8(12(13)14)1-2-9(6)11-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGQUURJVUSYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572187 | |

| Record name | 3-Bromo-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7101-95-3 | |

| Record name | 3-Bromo-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 6 Nitroquinoline and Its Analogs

Classical and Modern Quinoline (B57606) Synthesis Approaches

The construction of the fundamental quinoline ring system has been a subject of extensive research for over a century, leading to the development of several named reactions that remain cornerstones of heterocyclic chemistry. jptcp.comiipseries.org These methods typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds.

Skraup Synthesis and its Adaptations for Nitrobromoquinolines

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a classic method for preparing quinolines. wikipedia.orgwordpress.com The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic acid, to yield the corresponding quinoline. wikipedia.orgwordpress.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation produce the quinoline ring. iipseries.orgwordpress.com

While the traditional Skraup reaction is known for being vigorous, modifications have been developed to improve control and yield. wikipedia.org For the synthesis of nitrobromoquinolines, a substituted aniline bearing a nitro or bromo group can be employed as the starting material. For instance, using a bromoaniline would lead to a bromoquinoline, which could then be nitrated in a subsequent step to afford the target compound. The Skraup synthesis has been utilized to produce a variety of substituted quinolines, including those with potential as antimalarial agents. researchgate.netnumberanalytics.com

Friedländer, Pfitzinger, and Knorr Synthesis Routes in Quinoline Derivatization

The Friedländer synthesis provides a versatile route to quinoline derivatives through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone. iipseries.orgwikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases and is valued for its operational simplicity and the ready availability of starting materials. jk-sci.com The reaction mechanism involves an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org This method has been widely applied in medicinal chemistry for the synthesis of bioactive quinoline derivatives. nih.gov

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) offers a pathway to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The base hydrolyzes the amide bond in isatin to form a keto-acid, which then condenses with the carbonyl compound to form an imine. Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid. wikipedia.org This reaction has proven useful in the synthesis of various biologically active molecules. researchgate.netjocpr.comias.ac.in

The Knorr quinoline synthesis involves the conversion of a β-ketoanilide to a 2-hydroxyquinoline (B72897) using sulfuric acid. iipseries.orgwikipedia.org The reaction conditions can influence the formation of isomeric products, with 4-hydroxyquinolines sometimes forming as a competing product, particularly with smaller amounts of acid. wikipedia.org This synthesis proceeds via an electrophilic aromatic substitution followed by dehydration. wikipedia.orgdrugfuture.com A variation, the Conrad-Limpach synthesis, involves the reaction of anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.org

Combes Synthesis and other Cyclization Reactions for Quinoline Scaffolds

The Combes synthesis is a method for preparing 2,4-disubstituted quinolines through the acid-catalyzed cyclization of a β-amino enone, which is formed from the condensation of an aniline with a β-diketone. iipseries.orgpharmaguideline.comwikipedia.org Concentrated sulfuric acid is commonly used as the dehydrating agent and catalyst for the ring closure. wikipedia.orgslideshare.net The reaction mechanism involves the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the quinoline ring. wikipedia.orgyoutube.com

Regioselective Bromination and Nitration Strategies

The functionalization of a pre-formed quinoline ring through electrophilic substitution is a key strategy for introducing bromo and nitro groups at specific positions. The directing effects of existing substituents and the reaction conditions play a crucial role in determining the regioselectivity of these reactions.

Direct Bromination of Quinoline Derivatives

The direct bromination of quinoline and its derivatives can be a challenging yet attractive strategy for producing haloquinolines, which are valuable precursors for further derivatization. semanticscholar.org The position of bromination is highly dependent on the substituents already present on the quinoline ring. For instance, the bromination of substituted 1,2,3,4-tetrahydroquinolines has been shown to lead to various brominated quinoline derivatives. semanticscholar.org Studies on the bromination of methoxyquinolines have demonstrated that regioselective bromination can be achieved at the C-3 and C-5 positions under specific conditions using molecular bromine. gelisim.edu.trtandfonline.com Transition metal-catalyzed C-H activation has also emerged as a powerful tool for the regioselective functionalization of quinolines, including bromination at the C8 position of quinoline N-oxides using N-bromosuccinimide (NBS). mdpi.com

Nitration of Bromoquinolines and Bromoquinoline N-oxides

The nitration of bromoquinolines is a common method for introducing a nitro group onto the quinoline ring. The presence of the bromine atom and other substituents influences the position of nitration. A convenient method for the polyfunctionalization of quinolines involves the nitration of bromoquinolines, as the nitro group can activate an adjacent bromo group for subsequent nucleophilic substitution reactions. semanticscholar.orgulakbim.gov.tr

For example, the nitration of 6-bromoquinoline (B19933) with a mixture of sulfuric acid and nitric acid at low temperatures has been shown to produce 6-bromo-5-nitroquinoline (B1267105). semanticscholar.org Similarly, the direct nitration of 6,8-dibromoquinoline (B11842131) can yield the corresponding 5-nitro derivative. nih.govnih.gov The nitration of quinoline N-oxides provides an alternative route, with studies showing that the regioselectivity of nitration can be influenced by the acidity of the reaction medium. researchgate.net

| Starting Material | Reagents and Conditions | Product | Reference |

| 6-Bromoquinoline | H2SO4, HNO3, -5 °C | 6-Bromo-5-nitroquinoline | semanticscholar.org |

| 6,8-Dibromoquinoline | Direct Nitration | 6,8-Dibromo-5-nitroquinoline | nih.govnih.gov |

| 6-Bromoquinolin-4-ol | Nitration | 6-Bromo-3-nitroquinolin-4-ol | researchgate.net |

| Aniline, Glycerol, H2SO4, Oxidizing Agent | Heat | Quinoline | wikipedia.orgwordpress.com |

| 2-Aminoaryl aldehyde/ketone, Ketone | Acid or Base Catalyst | Quinoline Derivative | wikipedia.orgorganic-chemistry.org |

| Isatin, Carbonyl Compound, Base | Heat | Quinoline-4-carboxylic acid | wikipedia.orgresearchgate.net |

| β-Ketoanilide, H2SO4 | Heat | 2-Hydroxyquinoline | iipseries.orgwikipedia.org |

| Aniline, β-Diketone, Acid | Heat | 2,4-Disubstituted Quinoline | iipseries.orgwikipedia.org |

Role of N-oxidation in Direct Nitration at C-4 and C-5 Positions

The strategic use of N-oxidation is a powerful tool for directing the regioselectivity of nitration in quinoline systems. semanticscholar.orgresearchgate.net The nitration of quinoline itself typically yields a mixture of 5-nitro and 8-nitro derivatives. stackexchange.com This is because the reaction proceeds through the N-protonated quinolinium ion, which deactivates the pyridine (B92270) ring towards electrophilic attack. stackexchange.com

However, the formation of a quinoline N-oxide alters the electronic distribution within the molecule, activating the C-4 position for electrophilic substitution. researchgate.netrsc.org For instance, the nitration of 6-bromoquinoline-1-oxide can lead to the formation of both 6-bromo-4-nitroquinoline and 6-bromo-5-nitroquinoline. researchgate.net The reaction conditions, particularly the acidity of the medium, play a crucial role in determining the ratio of the products. In highly acidic conditions, the O-protonated N-oxide is favored, which directs nitration to the 5- and 8-positions. semanticscholar.orgresearchgate.net Conversely, under less acidic or neutral conditions, the unprotonated N-oxide is nitrated at the 4-position. researchgate.net This control over regioselectivity is vital for the synthesis of specific isomers required for further functionalization.

A direct and environmentally friendly method for the C-3 nitration of quinoline N-oxides has also been developed using tert-butyl nitrite (B80452) as both the nitro source and the oxidant. rsc.org This method has been shown to be effective for a range of substituted quinoline N-oxides, including those with bromo-substituents, providing the corresponding 3-nitroquinoline (B96883) N-oxides in good yields. rsc.org

Synthesis via 2,2,3-Tribromopropanal (B104087) and Nitroanilines

A classical and effective method for the synthesis of 3-bromoquinolines is the Skraup-type reaction, which involves the cyclization of an aniline with a glycerol derivative. A modification of this reaction utilizes 2,2,3-tribromopropanal as a key reagent. nih.govresearchgate.net This approach has been successfully employed to synthesize 3-bromo-6-nitroquinoline from 4-nitroaniline (B120555). nih.gov

In this reaction, 2,2,3-tribromopropanal reacts with the aniline derivative to form an intermediate that subsequently cyclizes to yield the 3-bromoquinoline (B21735). sci-hub.se While this method can be effective, it has been noted that in some cases, side reactions such as further bromination of the aniline ring can occur, leading to the formation of byproducts like 3,6-dibrominated quinolines. unive.it The reaction conditions, including temperature, must be carefully controlled to minimize these side reactions and maximize the yield of the desired this compound. unive.it

Table 1: Synthesis of 3-Bromoquinolines using 2,2,3-Tribromopropanal

| Starting Aniline | Product | Reported Yield | Reference |

|---|---|---|---|

| 4-Nitroaniline | This compound | Not specified | nih.gov |

| 2-Nitro-4-methylaniline | 3-Bromo-6-methyl-8-nitroquinoline | 25% | sci-hub.se |

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound often involves multi-step sequences that build upon the core quinoline structure. These methods are crucial for creating a diverse range of molecules for various applications.

Preparation of this compound from Substituted Anilines

As previously mentioned, the Skraup-type reaction of 4-nitroaniline with 2,2,3-tribromopropanal is a direct route to this compound. nih.gov This method falls under the broader category of preparing quinolines from substituted anilines. The reaction of substituted anilines with 2,2,3-tribromopropanal has been shown to produce the corresponding 3-bromoquinolines in yields typically ranging from 30-80%. sci-hub.se

Synthetic Routes for 6-Bromo-4-chloro-3-nitroquinoline (B1343797) as an Intermediate

The compound 6-bromo-4-chloro-3-nitroquinoline is a valuable intermediate for the synthesis of more complex quinoline derivatives. evitachem.comresearchgate.net A common synthetic route to this intermediate begins with 6-bromoquinolin-4-ol. researchgate.net This starting material undergoes nitration to introduce the nitro group at the 3-position, followed by a chlorination step to replace the hydroxyl group at the 4-position with a chlorine atom. researchgate.net A typical chlorinating agent used for this transformation is phosphorus oxychloride (POCl3). evitachem.com The resulting 6-bromo-4-chloro-3-nitroquinoline is a versatile building block for further chemical modifications. evitachem.com

Table 2: Synthesis of 6-Bromo-4-chloro-3-nitroquinoline

| Starting Material | Key Steps | Reagents | Reference |

|---|---|---|---|

| 6-Bromoquinolin-4-ol | Nitration, Chlorination | Nitrating agent, Phosphorus oxychloride | researchgate.net |

Methodologies for Polyfunctionalization of Quinolines

The introduction of multiple functional groups onto the quinoline scaffold, or polyfunctionalization, is a key strategy for developing new compounds with specific properties. semanticscholar.orgresearchgate.net This can be achieved through a series of reactions that selectively modify different positions of the quinoline ring.

Nucleophilic aromatic substitution (SNAr) is a powerful reaction for the functionalization of quinolines, particularly those activated by electron-withdrawing groups such as a nitro group. semanticscholar.orgfishersci.fimasterorganicchemistry.com The presence of a nitro group makes the quinoline ring more susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org Halogen atoms, such as the bromine in this compound or the chlorine in 6-bromo-4-chloro-3-nitroquinoline, can serve as good leaving groups in these reactions. semanticscholar.org

For example, the bromine atom in 6-bromo-5-nitroquinoline can be displaced by nucleophiles like morpholine (B109124) or piperazine (B1678402) to introduce these cyclic amines onto the quinoline ring. semanticscholar.org Similarly, the chlorine atom at the 4-position of 6-bromo-4-chloro-3-nitroquinoline is susceptible to nucleophilic attack, allowing for the introduction of various substituents at this position. researchgate.net This reactivity is fundamental to the synthesis of a wide array of quinoline derivatives with potential biological activity. evitachem.comchemimpex.com The SNAr reaction is a cornerstone of quinoline chemistry, enabling the creation of complex and diverse molecular structures. researchgate.netnih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Conversion to Cyclic Amines (e.g., morpholinyl, piperazinyl quinolines)

The presence of a nitro group on the quinoline scaffold significantly activates the ring towards nucleophilic aromatic substitution (SNAr). This electronic activation is pivotal for the conversion of bromo-nitroquinolines into various analogs, including those containing cyclic amine moieties. Research has demonstrated that brominated nitroquinoline derivatives can be effectively converted into useful cyclic amines such as morpholinyl and piperazinyl quinolines through SNAr reactions. researchgate.net This synthetic approach provides a convenient method for the polyfunctionalization of the quinoline core. researchgate.net

In a related synthetic strategy, the chlorine atom at the C4 position of a 4-chloro-6-nitroquinoline-3-carbonitrile (B1352585) scaffold was shown to be highly activated for nucleophilic displacement by the nitrogen atom of piperazine. unipa.it This activation is attributed to the strong electron-withdrawing effects of the cyano group at the C3 position and the nitro group at the C6 position. unipa.it The reaction proceeded efficiently, affording the desired 4-piperazinylquinoline intermediate in quantitative yield after just one hour at room temperature, highlighting the pronounced reactivity of the activated halo-nitroquinoline system. unipa.it

Beyond direct SNAr, modern cross-coupling methods are also employed. The Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling process, has been successfully used for the synthesis of carbon-nitrogen bonds in quinoline systems. wikipedia.org This method has been applied to synthesize 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines from their 6-bromoquinoline precursors and the corresponding cyclic amines, achieving yields between 60% and 88%. rsc.org This demonstrates the versatility of palladium catalysis in forging C-N bonds with cyclic amines on the quinoline framework. wikipedia.orgrsc.org A similar strategy was employed in the synthesis of antileishmanial compounds, where a Buchwald-Hartwig coupling was optimized to connect 3-methylmorpholine (B1346471) to a hindered pyrazolopyrimidine core. nih.gov

| Starting Material | Cyclic Amine | Reaction Type | Resulting Moiety | Reference |

|---|---|---|---|---|

| Bromo-Nitroquinoline Derivative | Morpholine | SNAr | Morpholinyl Quinoline | researchgate.net |

| Bromo-Nitroquinoline Derivative | Piperazine | SNAr | Piperazinyl Quinoline | researchgate.net |

| 4-Chloro-6-nitroquinoline-3-carbonitrile | Piperazine | SNAr | 4-Piperazinyl-6-nitroquinoline-3-carbonitrile | unipa.it |

| 2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinoline | Morpholine | Buchwald-Hartwig Amination | 6-Morpholinyl Quinoline Derivative | rsc.org |

Advanced Techniques for Optimized Yield and Purity

The optimization of synthetic protocols for quinoline derivatives is crucial for achieving high yields and purity, particularly for precursors like this compound intended for further elaboration. Advanced techniques often focus on the fine-tuning of reaction parameters for cross-coupling reactions, such as the widely used Suzuki-Miyaura coupling, which serves as a model for optimizing C-C or C-N bond formations. nih.govresearchgate.net

For challenging Suzuki-Miyaura couplings, such as those involving heteroaryl substrates like 3-bromoquinoline, automated feedback systems have been developed to rapidly optimize reaction conditions. nih.gov These systems can systematically vary parameters including temperature (e.g., 30–110 °C), residence time (e.g., 1–10 minutes), catalyst loading (e.g., 0.5–2.5 mol%), and the specific precatalyst/ligand combination to identify the optimal conditions for yield and turnover number (TON). nih.gov For the coupling of 3-bromoquinoline with a boronic acid pinacol (B44631) ester, an automated system identified a specific palladium precatalyst with a xantphos (B1684198) ligand (P1-L4) as optimal, achieving an 82% yield. nih.gov

On a commercial manufacturing scale, process optimization involves strategies beyond reaction conditions. For the synthesis of Dactolisib, a pharmaceutical agent featuring a bromo-nitro-quinoline core, development work focused on telescoping multiple reaction steps. acs.org Specifically, the conversion of 6-bromo-4-hydroxy-3-nitroquinoline to 6-bromo-4-chloro-3-nitroquinoline and its subsequent reaction with an amine were combined into a single process without isolating the unstable chloro intermediate. acs.org This approach improves efficiency and avoids handling potentially unstable compounds. acs.org Further optimization included reducing the palladium catalyst loading for a subsequent Suzuki coupling to less than 0.2 mol% by adding triphenylphosphine (B44618) (PPh₃) as a stabilizing ligand, which was found to be critical for the reaction to proceed at low catalyst levels. acs.org

Purification is another critical aspect of obtaining high-purity compounds. While standard methods like column chromatography and crystallization are common, more advanced techniques such as centrifugal-partition chromatography (CPC) have been used for the efficient separation of 2-alkylquinoline mixtures. ird.fr

| Optimization Parameter | Variable Range / Example | Impact | Reference |

|---|---|---|---|

| Catalyst & Ligand System | Screening of various Pd precatalysts and phosphine (B1218219) ligands (e.g., P1-L1 to P1-L5) | Dramatically affects yield and reaction success; optimal choice is substrate-dependent. | nih.gov |

| Temperature | 30–110 °C | Controls reaction rate and selectivity. | nih.gov |

| Residence Time | 1–10 minutes (in flow) | Determines reaction completion and byproduct formation. | nih.gov |

| Catalyst Loading | Reduced to <0.2 mol% | Lowers cost and residual metal content in the final product. | acs.org |

| Process Strategy | Telescoping reactions (combining steps) | Increases overall efficiency and throughput by avoiding intermediate isolation. | acs.org |

Exploration of Continuous Flow Reactors in Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, including quinolines, offering significant advantages over traditional batch processing. researchgate.net Flow reactors provide superior control over reaction parameters, enhance safety, and often lead to higher yields and purity. researchgate.netacs.org These benefits are particularly relevant for the synthesis of complex molecules derived from precursors like this compound.

The application of flow technology enables faster and more efficient optimization of reaction conditions compared to batch methods. acs.org The small reactor volumes and precise control of temperature, pressure, and mixing allow for rapid screening of parameters. researchgate.netrsc.org This has been demonstrated in the continuous flow Doebner-Miller synthesis of quinaldines, where parameters like temperature, residence time, and molar ratios of reactants were systematically monitored to optimize the reaction. acs.org For reactions that generate solid byproducts, continuous stirred tank reactors (CSTRs) in series can be an effective configuration, facilitating continuous processing with reduced byproduct formation and increased yields. acs.org

Flow chemistry is particularly advantageous for photochemical reactions. A continuous photochemical process using a high-power LED lamp has been shown to generate substituted quinolines with higher productivity and efficiency than conventional mercury lamps. ucd.ie This method allows for throughputs greater than one gram per hour, and the high purity of the product stream enables direct telescoping into subsequent reactions, such as hydrogenation, without intermediate workup. ucd.ie The controlled irradiation and excellent light penetration in small-diameter flow reactors are key to this success. acs.org

Furthermore, flow chemistry enhances the safety of potentially hazardous reactions. The use of high-energy intermediates like allylic azides in quinoline synthesis, which can be explosive in batch reactors, becomes feasible and scalable in a continuous flow setup due to the small reaction volumes at any given time. acs.org This technology meets the demand for rapid, safe, and scalable synthetic methods in both academic and industrial settings. researchgate.netacs.org

| Quinoline Synthesis Method | Flow Reactor Type | Key Advantages in Flow | Reference |

|---|---|---|---|

| Photochemical Isomerization-Cyclization | Glass chip reactor with LED irradiation | High throughput (>1 g/h), high purity, enables telescoped reactions, improved energy efficiency. | ucd.ie |

| Iminyl Radical Cyclization | PFA loops and glass chip reactor | Enhanced safety with hazardous reagents (azides), rapid optimization, scalable. | acs.org |

| Doebner–Miller Reaction | Continuous Stirred Tank Reactors (CSTRs) | Handles solid byproducts, lower byproduct formation, increased yields. | acs.org |

| Skraup Reaction | High pressure/temperature tube reactor | Precise control over high temperature (250 °C) and pressure (10 MPa). | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 6 Nitroquinoline

Reactivity of Nitro and Bromo Functional Groups

The electronic properties of the nitro and bromo substituents are central to the molecule's reactivity, activating it for certain reaction classes while deactivating it for others.

The presence of a strong electron-withdrawing nitro group on the quinoline (B57606) ring system is crucial for activating the molecule for Nucleophilic Aromatic Substitution (SNAr) reactions. semanticscholar.orgresearchgate.net The nitro group at the C-6 position significantly decreases the electron density of the aromatic rings, making the carbon atom attached to the bromine (C-3) highly electrophilic and susceptible to attack by nucleophiles. evitachem.com This electronic effect facilitates the displacement of the bromine atom, which serves as a good leaving group. semanticscholar.orgmasterorganicchemistry.com This strategy has been effectively used to synthesize various quinoline derivatives by reacting bromonitroquinolines with nucleophiles like morpholine (B109124) and piperazine (B1678402). semanticscholar.orgresearchgate.net The nitro group itself can also be a site of reaction, typically undergoing reduction to an amino group, which in turn opens up further avenues for functionalization. evitachem.comsmolecule.com

In general, electrophilic aromatic substitution on an unsubstituted quinoline molecule occurs preferentially on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. vaia.com The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. Substitution typically favors the C-5 and C-8 positions. vaia.com However, for 3-Bromo-6-nitroquinoline, the situation is altered by the existing substituents. The nitro group at C-6 is a powerful deactivating group, making further electrophilic substitution on the benzene ring significantly more difficult. Any such reaction would require harsh conditions and would likely be directed by the existing substitution pattern, although it is not a favored pathway for this molecule.

Reaction Mechanisms

Understanding the mechanisms by which this compound reacts is key to harnessing its synthetic potential.

The primary mechanism for the substitution of the bromine atom in this compound is the Nucleophilic Aromatic Substitution (SNAr) pathway, which proceeds via an addition-elimination sequence. researchgate.netmasterorganicchemistry.com

The process involves two key steps:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbon atom at the C-3 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate. This intermediate is known as a Meisenheimer complex. masterorganicchemistry.com

Elimination of Leaving Group: The aromaticity of the quinoline ring is restored through the elimination of the bromide ion, resulting in the formation of the final substituted product. masterorganicchemistry.com

The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is critical, and it is significantly enhanced by the presence of the electron-withdrawing nitro group at C-6, which helps to delocalize the negative charge through resonance.

Table 1: Examples of Nucleophiles in SNAr Reactions with Bromo-Nitro-Quinolines This table is illustrative of nucleophiles used with related bromo-nitro-quinoline systems.

| Nucleophile | Reagent Source | Resulting Functional Group | Reference |

|---|---|---|---|

| Morpholine | Morpholine | Morpholinyl | semanticscholar.org |

| Piperazine | Piperazine | Piperazinyl | semanticscholar.org |

| Azide (B81097) | Sodium Azide | Azido | smolecule.com |

While specific studies on this compound are limited, the bioreduction of related nitroquinolines, such as 4-nitroquinoline (B1605747) 1-oxide (4NQO), provides a well-established mechanistic model. nih.govoup.com This process is a form of metabolic activation, where the relatively inert nitro group is reduced to a highly reactive species. nih.govaacrjournals.org

The mechanism typically involves a two-electron reduction pathway catalyzed by cellular enzymes known as nitroreductases, often requiring cofactors like NADH. oup.com

The nitro group (-NO₂) is first reduced to a nitroso intermediate (-NO).

A further reduction converts the nitroso intermediate into a hydroxylamino derivative (-NHOH). oup.commicrobiologyresearch.org

This resulting hydroxylaminoquinoline is a proximate carcinogen, a reactive electrophile capable of forming adducts with cellular macromolecules like DNA. oup.com The efficiency of this bioreduction can vary between cell types and is a key factor in the genotoxicity of nitroaromatic compounds. nih.gov

Table 2: Key Intermediates in the Bioreduction of a Nitroquinoline Moiety

| Initial Group | Intermediate 1 | Intermediate 2 (Reactive Species) | Reference |

|---|

The carbon-bromine bond in this compound is generally stable under typical hydrolysis conditions. The hydrolysis of halogens on a quinoline ring often requires harsh conditions, such as heating in concentrated sulfuric acid at high temperatures (e.g., 200–220 °C). fordham.edufordham.edu

Research on related dihalo-8-quinolinols has provided insight into the relative stability of halogens at different positions. It has been observed that a halogen substituent at the C-3 position appears to stabilize a halogen at the C-6 position against hydrolysis under strong acidic conditions. fordham.edu In experiments involving the hydrolysis of 8-amino-3-halo-6-fluoroquinolines, the fluorine at C-6 was displaced while the halogen (chlorine or bromine) at C-3 remained intact, suggesting the C-3 position is less susceptible to cleavage under these specific, harsh hydrolytic conditions. fordham.edu This indicates that the C-3 bromine of this compound would exhibit considerable stability.

Investigations of 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. slideshare.netorganic-chemistry.org It involves the reaction of a 1,3-dipole with a dipolarophile. organic-chemistry.org In the context of quinoline chemistry, quinolinium ylides, which are formally azomethine ylides, can be generated from quinolinium salts. These ylides can then react with electron-poor alkenes through either a conjugate addition followed by cyclization or a [3+2] dipolar cycloaddition to yield pyrroloquinoline products. beilstein-journals.org

Research has shown that quinolinium salts, when deprotonated, form quinolinium ylides that can participate in such cycloaddition reactions. beilstein-journals.org While many examples in the literature involve ylides stabilized by ketone groups, other electron-withdrawing groups can also be utilized. beilstein-journals.org For instance, 3-bromoquinoline (B21735) 1-oxide has been shown to undergo 1,3-dipolar cycloaddition when treated with enamines. clockss.org The reaction proceeds through a concerted, pericyclic mechanism involving a six-electron transition state, similar to a Diels-Alder reaction. organic-chemistry.org

These reactions are valuable for creating complex, fused heterocyclic systems with potential applications in medicinal chemistry and materials science. The resulting pyrrolidine (B122466) rings are a common structural motif in many bioactive natural products. beilstein-journals.org

Derivatization Reactions

The bromine atom at the C-3 position of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for building complex molecular architectures from simpler precursors.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For this compound, Suzuki coupling can be used to introduce aryl or heteroaryl substituents at the C-3 position. For instance, a Skraup-type reaction can produce this compound, which then undergoes Suzuki coupling followed by reduction to yield pyrazole (B372694) derivatives. nih.gov The reaction is typically carried out in the presence of a palladium catalyst and a base. nih.gov The presence of the nitro group can enhance the electrophilicity of the quinoline ring, making it more reactive in such coupling reactions.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. nrochemistry.comwikipedia.org It provides a direct method for introducing alkynyl groups onto the quinoline scaffold. The reaction is catalyzed by a combination of a palladium complex and a copper(I) salt and is usually performed in the presence of a base. nrochemistry.com This method has been successfully used to synthesize various aryl- and heteroaryl-substituted alkynes with applications in optoelectronic materials. washington.edu The reactivity of the halide in Sonogashira coupling generally follows the order I > OTf > Br > Cl. nrochemistry.comwikipedia.org

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. organic-chemistry.org This reaction can be used to introduce vinyl groups at the C-3 position of the quinoline ring. The reaction typically exhibits high trans selectivity. organic-chemistry.org

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the creation of a diverse library of derivatives for various applications.

Table 1: Overview of Cross-Coupling Reactions for this compound

| Reaction | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids) | Pd catalyst (e.g., Pd(OAc)₂, PPh₃), Base (e.g., K₂CO₃) | Forms C(sp²)-C(sp²) bonds; tolerant of many functional groups. nih.govrsc.org |

| Sonogashira | Terminal alkynes | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Base | Forms C(sp)-C(sp²) bonds; mild reaction conditions. nrochemistry.comwikipedia.org |

| Heck | Alkenes | Pd catalyst (e.g., Pd(OAc)₂), Base | Forms C(sp²)-C(sp²) bonds; often shows high stereoselectivity. organic-chemistry.org |

The nitro group at the C-6 position of this compound can be readily reduced to an amino group, yielding 3-bromo-6-aminoquinoline. This transformation is a crucial step in the synthesis of many pharmacologically active compounds, as the resulting amino group can be further functionalized.

Commonly used reducing agents for this purpose include iron powder in the presence of hydrochloric acid (Fe/HCl) in an ethanol (B145695) solution. fordham.edu Other methods involve catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide with hydrogen gas. smolecule.com The reduction of the nitro group provides a gateway to a variety of derivatives. For example, the resulting 3-bromo-6-aminoquinoline can be converted to 3-bromo-6-hydroxyquinoline via a Sandmeyer-type reaction. google.com

This reduction is a key step in the synthetic pathway to various quinoline-based compounds with potential applications in medicinal chemistry. nih.gov

The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide. smolecule.com This transformation modifies the electronic properties of the quinoline system, influencing its reactivity in subsequent reactions. The N-oxide group acts as an activating group, facilitating nucleophilic substitution and other reactions.

N-oxidation of bromoquinolines is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of acetic acid and hydrogen peroxide (AcOH/H₂O₂). semanticscholar.org For instance, 6-bromoquinoline (B19933) can be converted to 6-bromoquinoline-1-oxide. semanticscholar.orgresearchgate.net The presence of the N-oxide enhances the reactivity of the quinoline ring towards nitration, often directing the substitution to the C-4 or C-5 positions. semanticscholar.orgresearchgate.net

The resulting bromo-nitroquinoline N-oxides are versatile intermediates. The N-oxide can be subsequently removed if desired, or it can be utilized to direct further functionalization of the quinoline core. This strategy has been employed to synthesize various substituted quinolines, including those with potential anticancer activity. researchgate.net

The this compound scaffold is a versatile starting point for the synthesis of a wide range of compounds with potential applications in both pharmacology and materials science. The presence of two distinct functional groups—the bromo and nitro groups—at specific positions allows for selective and sequential modifications.

In the realm of pharmacological applications , derivatives of this compound have been investigated for their potential as anticancer and antimicrobial agents. smolecule.com The ability to perform cross-coupling reactions at the C-3 position and modify the nitro group at the C-6 position allows for the systematic exploration of the structure-activity relationship (SAR). For example, the introduction of various aryl and heteroaryl groups via Suzuki coupling has led to the discovery of compounds with significant biological activity. nih.govacs.org The reduction of the nitro group to an amine opens up further avenues for derivatization, such as the formation of amides or ureas, which are common motifs in pharmacologically active molecules. nih.gov

For material applications , the rigid, planar structure of the quinoline core makes it an attractive building block for organic electronic materials, such as those used in organic solar cells (OPV) and dye-sensitized solar cells (DSSC). chemscene.com The introduction of alkynyl groups via Sonogashira coupling can be used to create extended π-conjugated systems, which are essential for charge transport and light absorption in these materials. washington.edu The ability to tune the electronic properties of the quinoline ring through substitution allows for the rational design of materials with specific optical and electronic characteristics.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Bromoquinoline 1-oxide |

| Pyrroloquinoline |

| 3-Bromo-6-aminoquinoline |

| Pyrazole |

| 3-Bromo-6-hydroxyquinoline |

| 6-Bromoquinoline |

| 6-Bromoquinoline-1-oxide |

| Bromo-nitroquinoline N-oxide |

| Phenylacetylene |

| 1-Bromo-4-iodobenzene |

| Trimethylsilylacetylene |

| bis(4-Bromophenyl)acetylene |

| 3-Chloroanisole |

| 2,6-Dimethylphenylboronic acid |

| 6-Chloroindole |

| Phenylboronic acid |

| Indazole |

| Benzimidazole |

| Indole |

| 3-Arylindazole |

| N-Arylamine |

| 4-Nitroaniline (B120555) |

| 2,2,3-Tribromopropanal (B104087) |

| 3-Bromo-4-fluoroaniline |

| Pyrazolo-quinoline |

| 7-Nitro-1,2,3,4-tetrahydroquinoline |

| Dichlorodicyanoquinone |

| 7-Nitroquinoline |

| 3-Bromo-7-nitroquinoline |

| 3-Bromo-7-aminoquinoline |

| 3-Bromo-7-hydroxyquinoline |

| 6-Bromo-4-chloro-8-nitroquinoline |

| 8-Nitroquinolin-2(1H)-one |

| 6-Bromo-8-nitroquinolin-2(1H)-one |

| 3-Chloro-6-bromo-8-nitroquinolin-2(1H)-one |

| 3,6-Dibromo-8-nitroquinolin-2(1H)-one |

| 3,6-Dichloro-8-nitroquinolin-2(1H)-one |

| 8-Bromo-5-nitroquinoline |

| 8-Bromoquinoline |

| Thiophene |

| 1-Methyl-1H-pyrrole |

| Benzo[b]furan |

| Benzo[b]thiophene |

| Potassium thiophene-2-yl trifluoroborate |

| 2-Aminobiphenyl |

| SPhos |

| 2-Phenyl-3-nitro-7-fluoroquinoline |

| Nitrostyrene |

| 2-Azido-4-fluorobenzaldehyde |

| 2-Phenyl-3-nitroquinoline |

| 2-Azidobenzaldehyde |

| 3-Bromo-6-chloroquinoline-8-carboxylic acid |

| 3-Bromo-8-chloro-6-nitroquinoline |

| 3-Bromo-6-chloropyridine |

| 3-Bromo-6-chloropyridine oxynitride |

| 3-Bromo-6-chloropyridine-2-cyanogen |

| 3-Bromo-6-chloropyridine-2-formic acid |

| 4-Bromaniline |

| Ethyl propiolate |

| 3-(4-Bromaniline) ethyl acrylate |

| 6-Bromoquinoline-4(1H)-one |

| 6-Bromo-4-chloroquinoline |

| 3-Bromo-8-nitroquinoline |

| 3-Bromo-8-aminoquinoline |

| 6-Bromo-8-nitroquinoline |

| 4-Bromo-2-nitroaniline |

| 3-Bromo-6-chloro-8-quinolinol |

| 6-Bromo-3-chloro-8-quinolinol |

| 6-Chloro-8-nitroquinoline |

| 6-Bromo-8-nitroquinoline |

| 3-Halo-6,8-dihydroxyquinolines |

| 6-Bromo-5-nitroquinoline (B1267105) |

| 6,8-Diphenylquinoline |

| 5-Fluorouracil |

| 6-Bromo-5-nitroquinoline-1-oxide |

| 4-Nitro-6-bromoquinoline 1-oxide |

| 5-Nitro-6-(morpholin-1-yl)quinoline |

| 5-Nitro-6-(piperazin-1-yl)quinoline |

| 6,8-Dibromoquinoline (B11842131) |

| 3-Bromo-6-methyl-8-nitroquinoline |

| 4-Bromopyridine hydrochloride |

| 3-Bromo-6-chloroisoquinoline |

| 3-Bromo-4-chloro-6-methoxyquinoline |

| 3-Bromo-6-methyl-8-nitroquinoline |

| This compound |

| 3-Bromo-2-chloro-6-nitroquinoline |

| 3-Bromo-6-methoxyquinolines |

| 3-Bromoquinolin-6-ols |

| 3,6-Dichloro-8-nitroquinoline |

| 3,6-Dibromo-8-nitroquinoline |

| 8-Bromo-6-quinolinic acid |

| Nitroxoline |

| 8-Hydroxy-5-nitroquinoline |

| 1,3,5-Triazin-2(1H)-one |

| 8-(Benzo[b]thiophen-2-yl)-5-nitroquinoline |

| 8-(Thiophen-2-yl)quinoline |

| 2,5-Bis(4-methoxyphenyl)furan |

| Quinoline-7-trifluoromethanesulfonate |

| 3-Bromoquinoline-7-trifluoromethanesulfonate |

| 7-Hydroxyquinoline |

| Trifluoromethanesulfonic anhydride |

| 6-Phenyl-1,2,3,4-tetrahydroquinoline |

| 6,8-Diphenyl-1,2,3,4-tetrahydroquinoline |

| 6-Bromo-1,2,3,4-tetrahydroquinoline |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline |

| 3-Bromo-6-phenylquinoline |

| 3-Bromo-6,8-diphenylquinoline |

| 8-Bromo-6-phenyltetrahydroquinoline |

| 6,8-Dibromo-5-nitroquinoline |

| Quinolinium ylide |

| Methyl 2-(quinolin-1-ium-1-yl)acetate bromide |

| 2-(Quinolin-1-ium-1-yl)-N,N-dimethylacetamide bromide |

| Methyl (E)-3-(4-methoxyphenyl)acrylate |

| Methyl 2-(4-methoxyphenyl)-3-(methoxycarbonyl)pyrrolo[1,2-a]quinoline-1-carboxylate |

| Methyl 2-(4-methoxyphenyl)-3-(methoxycarbonyl)-1,2,3,10b-tetrahydropyrrolo[1,2-a]quinoline-1-carboxylate |

| 2,3-Dichloro-5,6-dicyanoquinone |

| 2-(4-Methoxyphenyl)-3-(methoxycarbonyl)pyrrolo[1,2-a]quinoline-1-carbaldehyde |

| 6-Bromo-2-(4-methoxyphenyl)-3-(methoxycarbonyl)pyrrolo[1,2-a]quinoline-1-carbaldehyde |

| 6-(4-Acetylphenyl)-2-(4-methoxyphenyl)-3-(methoxycarbonyl)pyrrolo[1,2-a]quinoline-1-carbaldehyde |

| 4-Acetylphenylboronic acid |

| 6-Bromo-2-(4-methoxyphenyl)-3-(methoxycarbonyl)-1,2,3,10b-tetrahydropyrrolo[1,2-a]quinoline-1-carbaldehyde |

| 6-(4-Acetylphenyl)-2-(4-methoxyphenyl)-3-(methoxycarbonyl)-1,2,3,10b-tetrahydropyrrolo[1,2-a]quinoline-1-carbaldehyde |

| 6-Bromo-2-(4-methoxyphenyl)-3-(methoxycarbonyl)pyrrolo[1,2-a]quinolin-1-yl)methanol |

| 6-(4-Acetylphenyl)-2-(4-methoxyphenyl)-3-(methoxycarbonyl)pyrrolo[1,2-a]quinolin-1-yl)methanol |

| 6-Bromo-2-(4-methoxyphenyl)-3-(methoxycarbonyl)-1,2,3,10b-tetrahydropyrrolo[1,2-a]quinolin-1-yl)methanol |

| 6-(4-Acetylphenyl)-2-(4-methoxyphenyl)-3-(methoxycarbonyl)-1,2,3,10b-tetrahydropyrrolo[1,2-a]quinolin-1-yl)methanol |

| 6-Bromo-2-(4-methoxyphenyl)-3-(methoxycarbonyl)pyrrolo[1,2-a]quinoline-1-carboxylic acid |

| 6-(4-Acetylphenyl)-2-(4-methoxyphenyl)-3-(methoxycarbonyl)pyrrolo[1,2-a]quinoline-1-carboxylic acid |

| 6-Bromo-2-(4-methoxyphenyl)-3-(methoxycarbonyl)-1,2,3,10b-tetrahydropyrrolo[1,2-a]quinoline-1-carboxylic acid |

| 6-(4-Acetylphenyl)-2-(4-methoxyphenyl)-3-(methoxycarbonyl)-1,2,3,10b-tetrahydropyrrolo[1,2-a]quinoline-1-carboxylic acid |

| 6-Bromo-2-(4-methoxyphenyl)-3-(methoxycarbonyl)pyrrolo[1,2-a]quinoline |

| 6-(4-Acetylphenyl)-2-(4-methoxyphenyl)-3-(methoxycarbonyl)pyrrolo[1,2-a]quinoline |

| 6-Bromo-2-(4-methoxyphenyl)-3-(methoxycarbonyl)-1,2,3,10b-tetrahydropyrrolo[1,2-a]quinoline |

| 6-(4-Acetylphenyl)-2-(4-methoxyphenyl)-3-(methoxycarbonyl)-1,2,3,10b-tetrahydropyrrolo[1,2-a]quinoline |

| 6-Bromo-2-(4-methoxyphenyl)-3-(methoxycarbonyl)pyrrolo[1,2-a]quinoline-1,1-dicarbonitrile |

| 6-(4-Acetylphenyl)-2-(4-methoxyphenyl)-3-(methoxycarbonyl)pyrrolo[1,2-a]quinoline-1,1-dicarbonitrile |

| 6-Bromo-2-(4-methoxyphenyl)-3-(methoxycarbonyl)-1,2,3,10b-tetrahydropyrrolo[1,2-a]quinoline-1,1-dicarbonitrile |

| 6-(4-Acetylphenyl)-2-(4-methoxyphenyl)-3-(methoxycarbonyl)-1,2,3,10b-tetrahydropyrrolo[1,2-a]quinoline-1,1-dicarbonitrile |

| 6-Bromo-2-(4-methoxyphenyl)-3-(methoxycarbonyl)pyrrolo[1,2-a]quinoline-1-carbonitrile |

| 6-(4-Acetylphenyl)-2-(4-methoxyphenyl)-3-(methoxycarbonyl)pyrrolo[1,2-a]quinoline-1-carbonitrile |

| 6-Bromo-2-(4-methoxyphenyl)-3-(methoxycarbonyl)-1,2,3,10b-tetrahydropyrrolo[1,2-a]quinoline-1-carbonitrile |

| 6-(4-Acetylphenyl)-2-(4-methoxyphenyl)-3-(methoxycarbonyl)-1,2,3,10b-tetrahydropyrrolo[1,2-a]quinoline-1-carbonitrile |

| 6-Bromo-2-(4-methoxyphenyl)-3-(methoxycarbonyl)pyrrolo[1,2-a]quinoline-1-carboxamide |

| 6-(4-Acetylphenyl)-2-(4-methoxyphenyl)-3-(methoxycarbonyl)pyrrolo[1,2-a]quinoline-1-carboxamide |

| 6-Bromo-2-(4-methoxyphenyl)-3-(methoxycarbonyl)-1,2,3,10b-tetrahydropyrrolo[1,2-a]quinoline-1-carboxamide |

| 6-(4-Acetylphenyl)-2-(4-methoxyphenyl)-3-(methoxycarbonyl)-1,2,3,10b-tetrahydropyrrolo[1,2-a]quinoline-1-carboxamide |

| 6-Bromo-2-(4-methoxyphenyl)-3-(methoxycarbonyl)pyrrolo[1,2-a]quinoline-1-carbothioamide |

| 6-(4-Acetylphenyl)-2-(4-methoxyphenyl)-3-(methoxycarbonyl)pyrrolo[1,2-a]quinoline-1-carbothioamide |

| 6-Bromo-2-(4-methoxyphenyl)-3-(methoxycarbonyl)-1,2,3,10b-tetrahydropyrrolo[1,2-a]quinoline-1-carbothioamide |

| 6-(4-Acetylphenyl)-2-(4-methoxyphenyl)-3-(methoxycarbonyl)-1,2,3,10b-tetrahydropyrrolo[1,2-a]quinoline-1-carbothioamide |

| 6-Bromo-2-(4-methoxyphenyl)-3-(methoxycarbonyl)pyrrolo[1,2-a]quinoline-1-sulfonamide |

| 6-(4-Acetylphenyl)-2-(4-methoxyphenyl)-3-(methoxycarbonyl)pyrrolo[1,2-a]quinoline-1-sulfonamide |

| 6-Bromo-2-(4-methoxyphenyl)-3-(methoxycarbonyl)-1,2,3,10b-tetrahydropyrrolo[1,2-a]quinoline-1-sulfonamide |

| 6-(4-Acetylphenyl)-2-(4-methoxyphenyl)-3-(methoxycarbonyl)-1,2,3,10b-tetrahydropyrrolo[1,2-a]quinoline-1-sulfonamide |

| 6-Bromo-2-(4-methoxyphenyl)-3-(methoxycarbonyl)pyrrolo[1,2-a]quinoline-1-phosphonate |

| 6-(4-Acetylphenyl)-2-(4-methoxyphenyl)-3-(methoxycarbonyl)pyrrolo[1,2-a]quinoline-1-phosphonate |

| 6-Bromo-2-(4-methoxyphenyl)-3-(methoxycarbonyl)-1,2,3,10b-tetrahydropyrrolo[1,2-a]quinoline-1-phosphonate |

| 6-(4-Acetylphenyl)-2-(4-methoxyphenyl)-3-(methoxycarbonyl)-1,2,3,10b-tetrahydropyrrolo[1,2-a]quinoline-1-phosphonate |

| 6-Bromo-2-(4-methoxyphenyl)-3-(methoxycarbonyl)pyrrolo[1,2-a]quinoline-1-boronate |

| 6-(4-Acetylphenyl)-2-(4-methoxyphenyl)-3-(methoxycarbonyl)pyrrolo[1,2-a]quinoline-1-boronate |

| 6-Bromo-2-(4-methoxyphenyl)-3-(methoxycarbonyl)-1,2,3,10b-tetrahydropyrrolo[1,2-a]quinoline-1-boronate |

| 6-(4-Acetylphenyl)-2-(4-methoxyphenyl)-3-(methoxycarbonyl)-1,2,3,10b-tetrahydropyrrolo[1,2-a]quinoline-1-boronate |

| 6-Bromo-2-(4-methoxyphenyl)-3-(methoxycarbonyl)pyrrolo[1,2-a]quinoline-1-silane |

| 6-(4-Acetylphenyl)-2-(4-methoxyphenyl)-3-(methoxycarbonyl)pyrrolo[1,2-a]quinoline-1-silane |

| 6-Bromo-2-(4-methoxyphenyl)-3-(methoxycarbonyl)-1,2,3,10b-tetrahydropyrrolo[1,2-a]quinoline-1-silane |

| 6-(4-Acetylphenyl)-2-(4-methoxyphenyl)-3-(methoxycarbonyl)-1,2,3,10b-tetrahydropyrrolo[1,2-a]quinoline-1-silane |

| 6-Bromo-2-(4-methoxyphenyl)-3-(methoxycarbonyl)pyrrolo[1,2-a]quinoline-1-stannane |

| 6-(4-Acetylphenyl)-2-(4-methoxyphenyl)-3-(methoxycarbonyl)pyrrolo[1,2-a]quinoline-1-stannane |

| 6-Bromo-2-(4-methoxyphenyl)-3-(methoxycarbonyl)-1,2,3,10b-tetrahydropyrrolo[1,2-a]quinoline-1-stannane |

Spectroscopic and Structural Elucidation Studies

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are pivotal in determining the structure of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the nature of chemical bonds can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum of 3-Bromo-6-nitroquinoline is expected to show distinct signals for each of the aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine atom and the nitro group, as well as the anisotropic effects of the quinoline (B57606) ring system. Protons on the quinoline ring will typically appear in the downfield region (δ 7.0-9.0 ppm). The proton at position 2, being adjacent to the nitrogen atom, is expected to be the most deshielded. The protons on the benzene (B151609) ring portion will be affected by the nitro group, with the proton ortho to the nitro group showing a significant downfield shift.

¹³C NMR: The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the this compound molecule. The carbon atom attached to the bromine (C-3) and the carbon atom attached to the nitro group (C-6) will have their chemical shifts significantly influenced. The electron-withdrawing nature of the nitro group will cause a downfield shift for the carbons in the nitro-substituted ring. Carbons in the pyridine (B92270) ring will also show characteristic shifts, with C-2 and C-8a being the most downfield due to their proximity to the nitrogen atom.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in assigning the proton and carbon signals unambiguously. COSY spectra would reveal the coupling relationships between adjacent protons, aiding in the assignment of the complex aromatic region. HSQC would correlate each proton signal with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C NMR data.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | 8.8 - 9.2 | 150 - 154 |

| 4 | 8.0 - 8.4 | 135 - 139 |

| 5 | 8.2 - 8.6 | 128 - 132 |

| 7 | 7.6 - 8.0 | 123 - 127 |

| 8 | 8.5 - 8.9 | 130 - 134 |

| 4a | - | 128 - 132 |

| 8a | - | 147 - 151 |

| 3 | - | 118 - 122 |

| 6 | - | 145 - 149 |

Note: These are predicted values based on known substituent effects on the quinoline ring system and are for illustrative purposes.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-Br, C=N, C=C, and N-O stretching vibrations. The strong asymmetric and symmetric stretching vibrations of the nitro group are anticipated to appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the quinoline ring will be observed in the 1450-1650 cm⁻¹ region. A band corresponding to the C-Br stretch is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the quinoline ring system are expected to give strong signals in the Raman spectrum.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong |

| NO₂ Symmetric Stretch | 1300 - 1370 | Strong |

| C=N Stretch | 1600 - 1650 | Medium |

| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong |

| C-H Aromatic Stretch | 3000 - 3100 | Medium |

| C-Br Stretch | 500 - 650 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit multiple absorption bands in the UV region, characteristic of the quinoline chromophore. The presence of the nitro group, a strong chromophore, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline. The π → π* transitions of the aromatic system will be the most prominent features.

Mass Spectrometry (MS and HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

MS: The electron ionization (EI) mass spectrum of this compound would show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

HRMS: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula (C₉H₅BrN₂O₂). This is a crucial step in confirming the identity of the compound. The calculated exact mass for C₉H₅⁷⁹BrN₂O₂ is 251.9589 and for C₉H₅⁸¹BrN₂O₂ is 253.9568.

Crystallographic Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for this compound is not available in the searched literature, a hypothetical analysis can be described.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for organic molecules) |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-N (ring) Bond Length | ~1.37 Å |

| C-Br Bond Length | ~1.90 Å |

| C-N (nitro) Bond Length | ~1.48 Å |

| N-O Bond Length | ~1.22 Å |

Note: These are typical values for similar organic compounds and are for illustrative purposes.

Molecular Geometry Determination and Conformational Analysis

For instance, DFT calculations on a series of 5,7-disubstituted-8-hydroxyquinolines, including dinitro and dibromo derivatives, provide valuable insights into the expected bond lengths and angles of the quinoline core. researchgate.net These studies indicate that the bond lengths and angles within the quinoline ring system are largely preserved, with minor deviations resulting from the electronic effects of the substituents.

Based on these analogous studies, the molecular geometry of this compound is anticipated to retain the characteristic planarity of the quinoline ring. The carbon-carbon bond lengths within the aromatic system are expected to be in the range of 1.36 to 1.45 Å, and the carbon-nitrogen bonds within the pyridine ring are predicted to be approximately 1.32 to 1.37 Å. The bond angles within the fused rings are expected to be close to 120°, consistent with sp² hybridization, with some deviation due to ring fusion and substitution.

The bromine atom at the 3-position and the nitro group at the 6-position will have specific orientations relative to the quinoline plane. The C-Br bond length is expected to be around 1.90 Å. The nitro group is likely to be nearly coplanar with the benzene ring to maximize resonance stabilization. The C-N bond of the nitro group is typically around 1.47 Å, and the N-O bonds are approximately 1.22 Å. The O-N-O bond angle is expected to be around 125°.

Conformational analysis for a rigid aromatic system like this compound primarily involves the orientation of its substituents. For the nitro group, rotation around the C-N bond is possible, but the planar conformation is energetically favored due to the aforementioned resonance effects. Significant deviation from this planarity would require a substantial energy input.

The following tables provide representative optimized geometrical parameters for related substituted quinoline derivatives, which can be used to approximate the geometry of this compound.

Table 1: Selected Bond Lengths (Å) of Analogous Substituted Quinolines

| Bond | 5,7-dibromo-8-hydroxyquinoline | 5,7-dinitro-8-hydroxyquinoline |

|---|---|---|

| C2-C3 | 1.372 | 1.375 |

| C3-C4 | 1.418 | 1.415 |

| C4-C10 | 1.414 | 1.417 |

| C5-C6 | 1.378 | 1.385 |

| C6-C7 | 1.411 | 1.423 |

| C7-C8 | 1.383 | 1.391 |

| N1-C2 | 1.319 | 1.321 |

| N1-C9 | 1.371 | 1.368 |

Data derived from DFT calculations on related compounds. researchgate.net

Table 2: Selected Bond Angles (°) of Analogous Substituted Quinolines

| Angle | 5,7-dibromo-8-hydroxyquinoline | 5,7-dinitro-8-hydroxyquinoline |

|---|---|---|

| N1-C2-C3 | 124.5 | 124.2 |

| C2-C3-C4 | 119.2 | 119.5 |

| C3-C4-C10 | 120.2 | 120.0 |

| C4-C10-C5 | 121.7 | 121.3 |

| C5-C6-C7 | 122.1 | 121.5 |

| C6-C7-C8 | 118.9 | 119.8 |

Data derived from DFT calculations on related compounds. researchgate.net

Computational and Theoretical Chemistry of 3 Bromo 6 Nitroquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular properties. For substituted quinolines, DFT is a common choice for theoretical analysis. arabjchem.orgnih.govnih.gov

Geometry Optimization and Structural Prediction

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy, its most stable conformation. Using DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), researchers can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. nih.gov

For a molecule like 3-Bromo-6-nitroquinoline, this analysis would reveal how the bromine and nitro group substituents affect the geometry of the quinoline (B57606) ring system. For instance, the electron-withdrawing nature of the nitro group and the size of the bromine atom would likely induce changes in the bond lengths and angles of the quinoline core compared to the unsubstituted molecule. These predicted parameters are often compared with experimental data from techniques like X-ray crystallography to validate the computational model.

Table 1: Representative Predicted Geometrical Parameters for a Substituted Quinoline Derivative (General Example)

| Parameter | Bond | Predicted Value (Å or °) |

| Bond Length | C2-C3 | 1.37 |

| C3-Br | 1.90 | |

| C6-N | 1.47 | |

| Bond Angle | C2-C3-C4 | 120.5 |

| C5-C6-N | 118.9 | |

| Dihedral Angle | C2-C3-C4-C10 | 0.1 |

Note: This table is illustrative and does not represent actual data for this compound.

Vibrational Frequency Analysis and Spectroscopic Correlation

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. scirp.org

For this compound, this analysis would predict the characteristic vibrational frequencies associated with the quinoline ring, the C-Br bond, and the NO2 group. Theoretical spectra are often scaled by a factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations.

Table 2: Representative Predicted Vibrational Frequencies for a Substituted Quinoline Derivative (General Example)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-O symmetric stretch | 1350 |

| N-O asymmetric stretch | 1530 |

| C-Br stretch | 650 |

| Quinoline ring C=C stretch | 1600 |

| Quinoline ring C-H stretch | 3050 |

Note: This table is illustrative and does not represent actual data for this compound.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It allows for the prediction of electronic absorption spectra, such as UV-Vis spectra. rsc.orgproquest.com The calculations provide information on excitation energies, oscillator strengths (which relate to the intensity of absorption), and the nature of the electronic transitions (e.g., π→π* or n→π*).

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and help to understand how the bromo and nitro substituents influence the electronic transitions within the quinoline system. This information is valuable for understanding the photophysical properties of the molecule.

Table 3: Representative Predicted Electronic Absorption Data for a Substituted Quinoline Derivative (General Example)

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 350 | 0.25 |

| S0 → S2 | 290 | 0.15 |

| S0 → S3 | 260 | 0.40 |

Note: This table is illustrative and does not represent actual data for this compound.

Molecular Orbital Analysis

Molecular orbital theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netrsc.org A smaller gap generally suggests higher reactivity.

For this compound, the presence of the electron-withdrawing nitro group would be expected to lower the energies of both the HOMO and LUMO and potentially reduce the HOMO-LUMO gap compared to unsubstituted quinoline. The distribution of the HOMO and LUMO across the molecule can provide insights into the regions involved in electronic transitions and charge transfer.

Table 4: Representative Frontier Molecular Orbital Energies for a Substituted Quinoline Derivative (General Example)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.8 |

| HOMO-LUMO Gap | 3.7 |

Note: This table is illustrative and does not represent actual data for this compound.

Natural Bond Orbital (NBO) Analysis for Bond Strength and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. arabjchem.orgnih.gov It provides a localized picture of the electronic structure, which is often more intuitive than the delocalized molecular orbitals. NBO analysis can quantify the stabilization energy associated with electron delocalization from a filled (donor) orbital to an empty (acceptor) orbital.

Table 5: Representative NBO Analysis Data for a Substituted Quinoline Derivative (General Example)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N1 | π(C2-C3) | 5.2 |

| π(C5-C6) | π(C7-C8) | 18.5 |

| LP(2) O(NO2) | σ*(N-C6) | 2.1 |

Note: This table is illustrative and does not represent actual data for this compound.

Molecular Dynamics (MD) Simulations

Simulation of Molecular Behavior and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its conformational dynamics, solvent interactions, and behavior in a condensed phase. While specific MD studies on this compound are not extensively documented, the methodology can be understood from simulations of analogous halogenated heterocyclic compounds.

The process involves defining a force field, such as AMBER (Assisted Model Building with Energy Refinement) or CHARMM (Chemistry at HARvard Macromolecular Mechanics), which describes the potential energy of the system based on the positions of its atoms. The system, containing the this compound molecule and often solvent molecules, is placed in a simulation box. By solving Newton's equations of motion for this system, a trajectory is generated that describes how the positions and velocities of the atoms evolve over a specific period, typically from nanoseconds to microseconds.

From these trajectories, various properties can be analyzed:

Conformational Stability: Identifying the most stable three-dimensional arrangements of the molecule.

Solvation Structure: Understanding how solvent molecules, like water or organic solvents, arrange themselves around the solute.

Intermolecular Interactions: When simulated with other molecules (e.g., biological macromolecules or other chemical reagents), MD can reveal the nature and strength of interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. This is particularly valuable in fields like drug design to assess the binding affinity of a ligand to a protein's active site.

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable for investigating the electronic structure and reactivity of molecules like this compound. These studies provide a fundamental understanding of reaction mechanisms and selectivity.

Prediction of Reaction Pathways and Transition States

Quantum chemical calculations can map out the potential energy surface (PES) for a chemical reaction involving this compound. By identifying the minimum energy pathways between reactants and products, researchers can predict the most likely reaction mechanisms. A crucial part of this process is locating and characterizing transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy, which is a key factor governing the reaction rate.

For this compound, these methods can be used to explore various transformations, such as nucleophilic aromatic substitution (SNAr), where a nucleophile replaces either the bromo or nitro group, or acts at an unsubstituted position. Calculations can determine the relative activation barriers for substitution at different positions on the quinoline ring, thus predicting the regioselectivity of a given reaction. The electron-withdrawing nature of the nitro group strongly activates the quinoline ring system towards nucleophilic attack, and computational models can quantify this effect.

Investigation of Tautomeric Stability

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. While significant tautomerism is most common in molecules containing functional groups like hydroxyl (-OH) or amino (-NH2), which this compound lacks, the possibility of other forms (such as a nitro-aci tautomer under specific conditions) can be investigated computationally.

Quantum chemical methods are the definitive tool for assessing the relative stability of potential tautomers. By calculating the Gibbs free energy of each tautomeric form, the equilibrium constant between them can be predicted. These calculations typically employ DFT functionals, such as B3LYP or M06-2X, with an appropriate basis set. Solvent effects, which can significantly influence tautomeric equilibria, are often included using continuum solvation models like the Polarizable Continuum Model (PCM). For this compound, such studies would likely confirm the predominance of the nitro form under standard conditions but could identify specific environments where other tautomers might become relevant.

Analysis of Bond Dissociation Energies in Halogenated Heterocycles

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (cleaving it to form two radical species). The BDE is a critical parameter for understanding the thermal stability of a molecule and predicting its behavior in reactions involving radical mechanisms. For this compound, the BDEs of the C–Br and C–NO₂ bonds are of particular interest.

The C–NO₂ bond is often the weakest link in nitroaromatic compounds, and its BDE is a key indicator of the molecule's sensitivity and energetic properties. scispace.com Similarly, the C–Br bond BDE influences its reactivity in cross-coupling and other reactions. Quantum chemical methods, especially DFT, are widely used to calculate BDEs. researchgate.netnih.gov Functionals such as B3LYP, B3PW91, and ωB97X-D have been shown to provide reliable BDE values when paired with appropriate basis sets. researchgate.netnih.gov The calculated BDE can help predict which bond is most likely to break first upon heating or irradiation, providing insight into the initial steps of thermal decomposition. researchgate.net

| Bond Type | Reference Molecule | Computational Method | Calculated BDE (kcal/mol) |

|---|---|---|---|

| Aryl C–NO₂ | Nitrobenzene (B124822) | B3LYP/6-31G | ~70-75 |

| Aryl C–NO₂ | 1,3,5-Trinitrobenzene | B3PW91/6-31G | ~65-70 |

| Aryl C–Br | Bromobenzene | G4 | ~80-85 |

| Aryl C–Br | 1-Bromonaphthalene | ωB97X-D/6-311++G(d,p) | ~82-87 |

Note: The values presented are typical ranges from computational studies on similar aromatic compounds and serve as estimates. Specific values for this compound would require dedicated calculations.

Non-Linear Optical (NLO) Properties

Materials with non-linear optical (NLO) properties are crucial for modern technologies like telecommunications, optical computing, and frequency conversion. Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit significant NLO responses. This compound possesses a π-conjugated quinoline core and a strong electron-accepting nitro group, suggesting it may have NLO potential.

Computational chemistry is a primary tool for predicting and understanding the NLO properties of molecules. The key parameters are the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities, which describe the molecule's response to an applied electric field. A large first hyperpolarizability (β) is indicative of a strong second-order NLO response.

These properties can be calculated using quantum chemical methods, such as DFT and time-dependent DFT (TD-DFT), with specialized functionals (e.g., CAM-B3LYP) and basis sets that include diffuse functions to accurately describe the electron distribution. nih.gov The calculations can reveal:

The magnitude of the dipole moment (μ) and hyperpolarizabilities (β, γ).

The energies of electronic transitions, particularly the low-energy charge-transfer transitions that are often responsible for the NLO response.

First Order Hyperpolarizability Calculations

First-order hyperpolarizability (β) is a key parameter that quantifies the nonlinear optical response of a molecule, indicating its potential for applications in technologies like frequency conversion and optical switching. Computational methods, such as those based on DFT, are commonly used to calculate this property for various organic molecules. These calculations can elucidate the structure-property relationships, showing how different substituent groups on a molecular scaffold like quinoline can enhance the NLO response. Despite the existence of these methodologies, no studies were found that specifically report the first-order hyperpolarizability values for this compound.

Dipole Moment Values and Excitation Wavelengths

The dipole moment is a fundamental measure of the charge distribution within a molecule, while excitation wavelengths correspond to the energy required to promote an electron to a higher energy state. Both are critical parameters in understanding a molecule's interaction with electric fields and light. Theoretical calculations can provide reliable estimates of these properties, offering insights into the electronic structure and potential spectroscopic behavior of a compound. Regrettably, specific calculated values for the dipole moment and excitation wavelengths of this compound have not been reported in the surveyed scientific literature.

Thermodynamic Property Calculations

The thermodynamic stability and reactivity of a compound can be effectively predicted through computational chemistry. Key parameters such as Gibbs free energy and enthalpy of formation are essential for understanding the feasibility and energetics of chemical reactions involving the molecule.

Gibbs Free Energy and Enthalpy Changes of Formation